molecular formula C19H21NO4S B12132704 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

Cat. No.: B12132704
M. Wt: 359.4 g/mol
InChI Key: TUXOYGXTMNZSIO-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a chemical compound with the following structural formula:

C22H21NO4S\text{C}_{22}\text{H}_{21}\text{NO}_4\text{S} C22​H21​NO4​S

This compound belongs to the class of oxazole derivatives and contains a benzyl group, a methoxy group, and a thiophene ring. Its systematic name is N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide .

Preparation Methods

Synthetic Routes:: The synthetic routes for N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide involve the condensation of appropriate precursors. While specific details may vary, a common approach includes the reaction of a benzylamine derivative with a suitable acid chloride or anhydride in the presence of a base. The methoxybenzamide moiety is introduced through subsequent reactions.

Industrial Production:: Industrial-scale production methods for this compound are proprietary and may not be widely disclosed. research laboratories often synthesize it using established synthetic routes.

Chemical Reactions Analysis

Reactions:: N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substituents on the benzyl or methoxy groups can be replaced.

Common Reagents::

    Base: Used in the initial condensation step.

    Acid Chlorides or Anhydrides: Reacted with the amine precursor.

    Reducing Agents: Employed for reduction reactions.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction can lead to corresponding amines.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Biological Studies: It may interact with cellular targets, affecting biological processes.

    Industry: Its derivatives could serve as intermediates in organic synthesis.

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is unique in its structure, similar compounds include other oxazole derivatives and benzyl-substituted molecules.

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

InChI

InChI=1S/C19H21NO4S/c1-24-18-9-5-8-16(12-18)19(21)20(13-15-6-3-2-4-7-15)17-10-11-25(22,23)14-17/h2-9,12,17H,10-11,13-14H2,1H3

InChI Key

TUXOYGXTMNZSIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

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